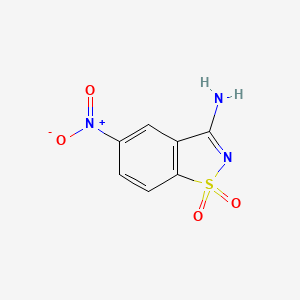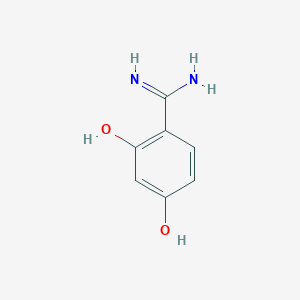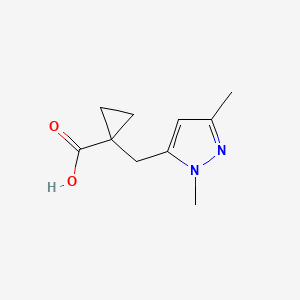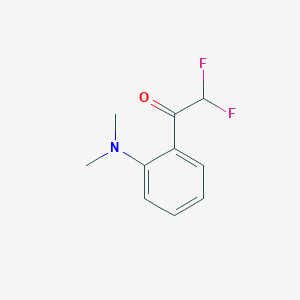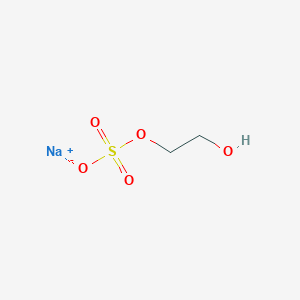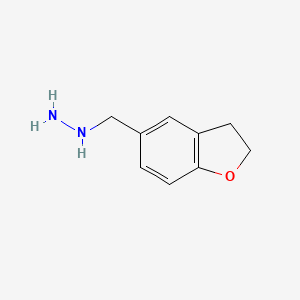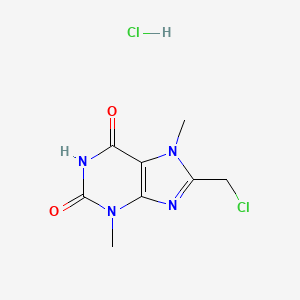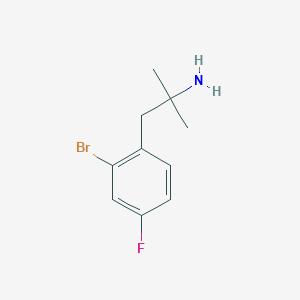
4-Methyl-2-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-oxoheptanoic acid: is an organic compound that belongs to the class of oxo acids It is characterized by the presence of a keto group (C=O) at the second carbon atom and a methyl group at the fourth carbon atom of the heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxoheptanoic acid can be achieved through several methods. One common approach involves the oxidation of 4-Methyl-2-heptanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically takes place under acidic conditions to facilitate the formation of the keto group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 4-Methyl-2-heptanol using metal catalysts such as platinum or palladium. This method offers higher efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-Methyl-2-heptanol.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-Methyl-2-heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Methyl-2-oxoheptanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is a metabolite that can be used to investigate the biochemical processes involving keto acids and their derivatives.
Medicine: The compound has potential applications in medicine, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its unique chemical properties make it a valuable ingredient in the formulation of various products.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The keto group in the compound can participate in various biochemical reactions, including:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Metabolic Regulation: As a metabolite, this compound can influence metabolic pathways, affecting the production and utilization of energy in cells.
Comparison with Similar Compounds
4-Methyl-2-oxopentanoic acid: A shorter-chain analog with similar chemical properties.
4-Methyl-2-oxohexanoic acid: Another analog with one less carbon atom in the chain.
4-Methyl-2-oxooctanoic acid: A longer-chain analog with one more carbon atom in the chain.
Uniqueness: 4-Methyl-2-oxoheptanoic acid is unique due to its specific chain length and the position of the methyl and keto groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other analogs may not fulfill.
Properties
CAS No. |
115345-75-0 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
4-methyl-2-oxoheptanoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-4-6(2)5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
WCMDPNIHHKVMQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




